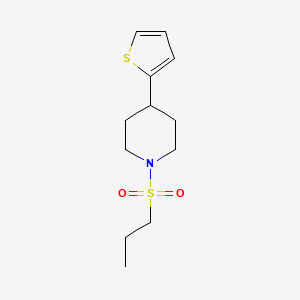

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides. These procedures are performed in the presence of dry solvents and bases, such as methylene dichloride and triethylamine (Vinaya et al., 2009). The synthesized compounds are typically characterized using techniques such as 1H-NMR, IR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine has been explored through various spectroscopic techniques. X-ray crystallography has been used to investigate structures, revealing that piperidine rings often adopt a chair conformation and the geometry around sulfur atoms is typically tetrahedral (Girish et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. They have been employed in the synthesis of biologically active molecules, showcasing the versatility of their chemical properties (Khalid et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine, a piperidine derivative, contributes significantly to the field of organic chemistry, particularly in the synthesis and chemical properties of heterocyclic compounds. Research has shown that N-trifyl substituted diheterocyclohexanes exhibit distinct stereodynamic behaviors, shedding light on the stereodynamics of similar piperidine compounds, which could be essential for understanding the molecular interactions in various chemical reactions (Shainyan et al., 2008).

Anticancer Applications

A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These derivatives, including variants of the core structure of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine, have shown strong anticancer activity, suggesting potential therapeutic applications against cancer (Rehman et al., 2018).

Biological Evaluation for Enzyme Inhibition

Further research has focused on synthesizing and biologically evaluating 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, revealing their potential in inhibiting butyrylcholinesterase (BChE) enzyme. This highlights the compound's relevance in developing treatments for diseases where BChE activity is implicated (Khalid et al., 2016).

Antimicrobial Activity

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens affecting Lycopersicon esculentum, demonstrating the compound's potential in agricultural applications to protect crops from bacterial and fungal pathogens (Vinaya et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-propylsulfonyl-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-2-10-17(14,15)13-7-5-11(6-8-13)12-4-3-9-16-12/h3-4,9,11H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYZNEBJYADZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2480786.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)

![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)

![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)